2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide
Description
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide (CAS 360791-53-3) is a synthetic propionamide derivative featuring a central indole core, a furan-2-ylmethyl substituent, and an amino-propionamide backbone. Its molecular formula is C₁₆H₁₇N₃O₂, with a molecular weight of 283.33 g/mol . The indole moiety, a bicyclic aromatic structure, is linked to a propionamide group, which is further substituted with a furan ring via a methylene bridge.
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-14(16(20)19-10-12-4-3-7-21-12)8-11-9-18-15-6-2-1-5-13(11)15/h1-7,9,14,18H,8,10,17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLXKOCHDBPFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the indole derivative.
Introduction of the Amino Group: The amino group is incorporated through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan or indole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, polar aprotic solvents.
Major Products Formed
Scientific Research Applications
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as the epidermal growth factor receptor (EGFR).
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several indole- and amide-containing analogs. Below is a systematic comparison based on molecular features, substituents, and inferred physicochemical properties.
Structural Analogs and Key Differences
Table 1: Structural Comparison of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide and Analogs
Analysis of Substituent Effects
Furan vs. However, this may reduce membrane permeability relative to lipophilic analogs like DIPT . Benzyl and phenyl groups (e.g., in ) enhance aromatic stacking interactions, which could improve binding to hydrophobic receptor pockets.
Amide Linkage Variations :
- The propionamide backbone in the target compound and analogs (e.g., ) provides hydrogen-bonding capacity, critical for target recognition. In contrast, DIPT’s ethylamine chain facilitates protonation, enhancing affinity for serotonin receptors.
Steric and Stereochemical Considerations: Bulky substituents like cyclooctylethyl in S45 may hinder binding to compact active sites, whereas smaller groups (e.g., methyl in ) favor metabolic stability.
Hypothesized Pharmacological Implications
- Serotonin Receptor Affinity: DIPT’s hallucinogenic effects highlight the importance of the tryptamine scaffold in 5-HT receptor modulation. The target compound’s indole-propionamide structure may retain partial affinity but with altered efficacy due to the furan substituent.
- Metabolic Stability : The furan ring’s oxygen atom could increase susceptibility to oxidative metabolism compared to fully hydrocarbonated analogs like DIPT or S45.
- Solubility and Bioavailability : Polar groups (furan, amide) may improve solubility but reduce blood-brain barrier penetration relative to lipophilic analogs .
Biological Activity
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide, with the molecular formula C16H17N3O2, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings, including case studies and data tables.
The compound has a molecular weight of 283.33 g/mol and is characterized by its complex structure, which includes both indole and furan moieties. Its synthesis typically involves multi-step organic reactions, such as the condensation of furan-2-carbaldehyde with indole derivatives followed by amination processes .
The primary mechanism of action for 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide involves its interaction with the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, it inhibits downstream signaling pathways that are crucial for cell proliferation and survival, making it a candidate for anticancer therapies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against glioma cells, demonstrating potent cytotoxic effects through multiple mechanisms, including induction of apoptosis and inhibition of key survival pathways .
Anti-inflammatory Effects
In vivo studies have reported that 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide possesses anti-inflammatory properties. It has been shown to reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy. Preliminary studies indicate that it exhibits activity against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting moderate to good efficacy against Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Efficacy : A study involving human glioma cell lines demonstrated that treatment with 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide resulted in a significant reduction in cell viability (IC50 values ranging from 10 µM to 20 µM) compared to controls. The compound was found to induce apoptosis through caspase activation pathways .
- Anti-inflammatory Study : In an experimental model of arthritis, administration of the compound led to a marked decrease in inflammatory markers and joint swelling compared to untreated groups. The effective dose was determined to be around 5 mg/kg body weight .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50: 10–20 µM | |
| Anti-inflammatory | Effective at 5 mg/kg | |
| Antimicrobial | MIC: 0.0048–0.0195 mg/mL |
Table 2: Comparative Studies on Anticancer Agents
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-Amino-N-furan-2-ylmethyl... | 10–20 | EGFR inhibition |
| Compound C (control) | 15–25 | AMPK inhibition |
| CGP 28238 | <0.05 | Anti-inflammatory |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide, and how can reaction purity be optimized?
Methodological Answer:
- Route Selection : Utilize amide coupling reactions between furan-2-ylmethylamine and indole-containing carboxylic acid intermediates. Evidence from indole-amide syntheses (e.g., N-(indol-3-yl)amides) suggests activating the carboxyl group with reagents like HATU or EDCI to improve yield .
- Purity Optimization :
- Key Metrics : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 chloroform:methanol) and confirm final structure with HRMS (expected [M+H]+: 284.14) .
Advanced: How can molecular docking studies predict the interaction of this compound with biological targets like formyl-peptide receptors (FPRs)?
Methodological Answer:
- Target Selection : Prioritize FPR2 due to its affinity for indole-containing ligands, as shown in studies on 3-(1H-indol-3-yl)-propanamide derivatives .
- Protocol :
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis set.
- Receptor Grid Generation : Use FPR2 crystal structure (PDB: 6OMM) to define binding pockets near transmembrane domains.
- Docking Software : Glide SP/XP mode in Schrödinger Suite, with scoring functions adjusted for indole-furan interactions .
- Validation : Compare predicted binding energy (ΔG ~ -8.5 kcal/mol) with experimental SPR or radioligand displacement assays.
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
Methodological Answer:
- 1H/13C NMR :
- FTIR : Confirm amide bonds with peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- HRMS : Exact mass confirmation (C16H17N3O2: [M+H]+ = 284.1394) to rule out side products .
Advanced: How can researchers address contradictions in toxicity profiles when SDS data are incomplete?
Methodological Answer:
- In Silico Screening : Use tools like ProTox-II or Toxtree to predict acute toxicity (e.g., LD50 ~500 mg/kg for oral exposure) and prioritize in vitro assays .
- In Vitro Assays :
- Mitigation : Implement handling protocols per OSHA guidelines (e.g., PPE, fume hoods) due to unknown chronic toxicity .
Basic: What storage conditions ensure the compound’s stability during long-term experimental use?
Methodological Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the amide bond .
- Light Sensitivity : Protect from UV exposure using amber vials, as indole derivatives are prone to photodegradation .
- Solubility Data : Prepare stock solutions in DMSO (≥50 mg/mL stability tested over 30 days) .
Advanced: What strategies elucidate metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- Phase I Metabolism :
- Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; monitor via LC-MS for hydroxylation (furan ring) or N-demethylation .
- Phase II Metabolism :
- Glucuronidation Assay : Incubate with UDPGA and UGT1A1 supersomes; detect conjugates with β-glucuronidase treatment .
- Metabolite ID : High-resolution LC-QTOF-MS (mass error <5 ppm) and comparison with synthetic standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
